(2-Hydroxycyclohexyl)phosphonic acid
Description
Properties
CAS No. |
550299-56-4 |
|---|---|
Molecular Formula |
C6H13O4P |
Molecular Weight |
180.14 g/mol |
IUPAC Name |
(2-hydroxycyclohexyl)phosphonic acid |
InChI |
InChI=1S/C6H13O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h5-7H,1-4H2,(H2,8,9,10) |
InChI Key |
UYKPJZCJGSRCFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)P(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
Mechanistic Pathway
The resin acts as a Brønsted acid catalyst, facilitating ester hydrolysis and subsequent rearrangement. Azeotropic distillation removes methanol and methyl acetate byproducts, driving equilibrium toward product formation.
Advantages Over Traditional Methods
- Safety : Avoids stoichiometric HCl, eliminating corrosive methyl chloride byproducts.
- Sustainability : Catalyst recyclability reduces waste.
- Scalability : High conversion (>85%) under mild conditions.
Multi-Step Stereoselective Synthesis
For applications requiring enantiomerically pure (2-hydroxycyclohexyl)phosphonic acid, a six-step stereoselective route has been developed:
Synthetic Sequence
- Acetal Formation : Cyclohexanone derivatives are converted to 2-hydroxyheterocyclic ketone acetals.
- Esterification : Chiral N-Boc-L-phenylalanine introduces stereochemical control.
- Imine Formation : Bicyclic ketimines are generated via acid-catalyzed deacetalization.
- Phosphite Addition : Triethyl phosphite adds under kinetic control, yielding aminophosphonates with >90% diastereoselectivity.
- Oxidative Cleavage : Ozone or tert-butyl hypochlorite removes the chiral auxiliary.
- Acidic Hydrolysis : 6 M HCl yields (1S,2S)-1-amino-2-hydroxycyclohexylphosphonic acid (75% overall yield).
Key Data
| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| Phosphite addition | TFA, P(OEt)₃, -30°C, 17 h | 70 | 99:1 |
| Oxidative cleavage | O₃, CH₂Cl₂, -78°C | 95 | – |
| Acidic hydrolysis | 6 M HCl, reflux, 15 h | 77 | – |
Alternative Phosphonate Functionalization Routes
Glyoxylic Acid-Phosphorous Acid Condensation
Though primarily used for 2-hydroxy-2-phosphonoacetic acid, this route (glyoxylic acid + H₃PO₃ at 100°C) may be modifiable for cyclohexyl derivatives by introducing cyclohexanol precursors.
Comparative Analysis of Methods
Emerging Methodologies
Autocatalytic Condensations
Recent studies show dialkyl α-hydroxy-benzylphosphonates undergo condensation with dialkyl phosphites via trivalent tautomer intermediates. Computational models (M062X/6-31G(d,p)) suggest similar mechanisms could apply to cyclohexyl systems.
Biocatalytic Approaches
2-Hydroxyethylphosphonate dioxygenase (HEPD) from Streptomyces viridochromogenes converts hydroxyethylphosphonate to hydroxymethylphosphonate. Enzyme engineering may enable tailored synthesis of cyclic phosphonates.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxycyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted cyclohexyl phosphonic acids.
Scientific Research Applications
(2-Hydroxycyclohexyl)phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Hydroxycyclohexyl)phosphonic acid involves its interaction with biological molecules, particularly enzymes. The phosphonic acid group can mimic the phosphate group in biological systems, allowing it to act as a competitive inhibitor of enzymes that utilize phosphate esters as substrates . This interaction can disrupt normal enzyme function and lead to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Comparison: Phosphonic Acid vs. Carboxylic Acid
Phosphonic acid derivatives, including (2-hydroxycyclohexyl)phosphonic acid, exhibit distinct advantages over carboxylic acids in applications requiring strong surface adhesion. For example:
- Anchoring Strength: Phosphonic acid groups (-H₂PO₃) form stronger bonds with metal oxides (e.g., SnO₂, TiO₂) compared to carboxylic acids (-COOH) due to their tetrahedral geometry and higher acidity. This property is critical in perovskite solar cells, where phosphonic acid-based interlayers enhance device stability and efficiency .
- Acidity : Phosphonic acid (pKa₁ ≈ 2.0–2.5) is more acidic than carboxylic acids (pKa ≈ 4.5–5.0), enabling better solubility in aqueous systems and enhanced ion-exchange capabilities .
Structural Analogues
(a) 2-Hydroxyethylphosphonic Acid
- Structure : A hydroxyl group and phosphonic acid group on an ethyl chain.
- Applications : Used in biosurfactant synthesis (e.g., 2-acyloxyethylphosphonates) due to its amphiphilic properties .
(b) (2-Acetamidoethyl)-Phosphonic Acid
- Structure : Features an acetamido (-NHCOCH₃) group adjacent to the phosphonic acid.
- Biological Relevance : Demonstrates enzyme inhibition properties, mimicking transition states in proteases .
- Contrast : The hydroxyl group in this compound may favor metal coordination over enzyme inhibition.
(c) [4-Hexadecyl-3-Methoxy-Butyl] Phosphonic Acid
- Structure : A long alkyl chain (C16) with methoxy and phosphonic acid groups.
- Applications : Investigated as an anti-cancer agent due to its membrane-targeting properties .
- Comparison : The cyclohexyl group in this compound offers rigidity, which could influence its pharmacokinetic behavior.
Regulatory and Toxicological Considerations
Phosphonic acid derivatives are often grouped with structurally related compounds for regulatory purposes. For example:
- Residue Definitions : Regulatory bodies like the Japan Ministry of Health define residues of phosphonic acid and its salts collectively for maximum residue limits (MRLs) in food, emphasizing their toxicological similarity to fosetyl-Al .
- Safety Profile : Phosphonic acid’s high water solubility and low volatility reduce bioaccumulation risks compared to hydrophobic analogs like long-chain alkylphosphonates .
Data Tables
Table 1. Comparative Properties of Phosphonic Acid Derivatives
*Inferred properties based on structural analogs.
Table 2. Functional Group Impact on Surface Modification
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for (2-hydroxycyclohexyl)phosphonic acid, and how can reaction parameters be optimized for yield and purity?
- Methodology : Hydrothermal synthesis and ester hydrolysis are common approaches for phosphonic acid derivatives. For example, phosphonic acids are often synthesized via reaction of cyclohexene oxide with phosphorous acid under controlled pH (4–6) and temperature (80–120°C). Optimization involves monitoring reaction progress via <sup>31</sup>P NMR to track intermediate formation .
- Process Control : Multivariate statistical process control (MSPC) can optimize parameters like temperature, pressure, and reagent ratios, reducing batch-to-batch variability .
| Synthetic Method | Key Parameters | Yield Range | Purity |
|---|---|---|---|
| Hydrothermal | 120°C, 24 hrs | 60–75% | >95% |
| Ester Hydrolysis | pH 5, 80°C | 70–85% | >90% |
Q. Which analytical techniques are most reliable for detecting this compound in plant tissues, and how do detection limits vary?
- LC-MS/MS : Preferred for high sensitivity (LOD: 0.01 mg/kg) and specificity, especially when distinguishing phosphonic acid from fosetyl degradation products .
- Ion Chromatography : Useful for quantifying ionic species but requires derivatization for enhanced detection (LOD: 0.05 mg/kg) .
| Technique | LOD (mg/kg) | Precision (RSD) | Interference Risk |
|---|---|---|---|
| LC-MS/MS | 0.01 | <5% | Low |
| Ion Chromatography | 0.05 | 8–12% | Moderate |
Q. How does the hydroxyl group in this compound influence its coordination behavior with transition metals?
- The hydroxyl group enhances chelation potential, enabling tridentate binding to metals like Cu(II) or La(III). This is critical for designing coordination polymers or MOFs. Stability constants (log K) for such complexes typically range from 8.2–10.5, measured via potentiometric titration .
Advanced Research Questions
Q. What strategies enable the design of metal-organic frameworks (MOFs) using this compound as a linker?
- Linker Design : The hydroxyl and phosphonic acid groups allow hierarchical assembly with metal nodes (e.g., Zr<sup>4+</sup> or Fe<sup>3+</sup>). Solvothermal conditions (150°C, DMF/H2O) yield porous frameworks with surface areas >500 m<sup>2</sup>/g .
- Functionalization : Post-synthetic modification (e.g., grafting amines) enhances gas adsorption or catalytic activity.
Q. How can researchers resolve contradictions in phosphonic acid residue data caused by variable reporting limits (RLs) across laboratories?
- Standardization : Use harmonized RLs (e.g., 0.01 mg/kg) and convert concentrations to molar equivalents to account for molecular weight differences (e.g., fosetyl vs. phosphonic acid) .
- Case Study : A 0.1 mg/kg phosphonic acid detection at RL=0.1 mg/kg may be reported as "not detected," whereas 0.063 mg/kg at RL=0.01 mg/kg is quantifiable. Normalizing data to fosetyl equivalents (×110/82) mitigates discrepancies .
Q. What advanced oxidation processes (AOPs) effectively degrade this compound in environmental matrices?
- UV/H2O2 : Achieves >90% degradation in 60 minutes via hydroxyl radical (•OH) attack on the phosphonic group. Rate constants (k) range from 1.2–2.5 × 10<sup>9</sup> M<sup>−1</sup>s<sup>−1</sup> .
- Electro-Fenton : pH 3, Fe<sup>2+</sup>/H2O2 systems degrade 85% of 100 ppm solutions within 45 minutes, with mineralization confirmed by TOC analysis .
Data Contradiction Analysis
- Issue : Phosphonic acid detection in 36% of organic samples vs. variable RLs (0.01–0.2 mg/kg) .
- Resolution : Normalize data to fosetyl equivalents and apply probabilistic models (e.g., Monte Carlo simulations) to assess false-positive rates.
Key Research Gaps
- Environmental Fate : Long-term soil adsorption studies for this compound are lacking.
- Biological Activity : Structure-activity relationships (SAR) against plant pathogens remain underexplored.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
